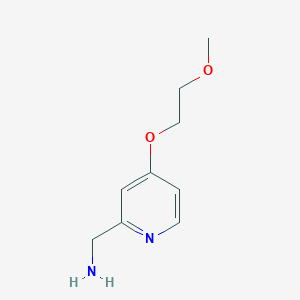![molecular formula C14H11BN2O2S B13442742 [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid is a boronic acid derivative that features a pyridine ring, a thiazole ring, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid typically involves the Suzuki coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as 1,4-dioxane at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into corresponding amines or hydrocarbons.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Biology and Medicine
Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in the design of therapeutic agents for diseases such as cancer and diabetes .
Industry
In industry, this compound can be used in the development of new materials, including polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects in the case of drug applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid include other boronic acid derivatives and heterocyclic compounds such as:
- [2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid]
- [3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole]
- [2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid]
Uniqueness
The uniqueness of this compound lies in its combination of a boronic acid group with a pyridine and thiazole ring. This structure provides it with unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H11BN2O2S |
|---|---|
Peso molecular |
282.1 g/mol |
Nombre IUPAC |
[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H11BN2O2S/c18-15(19)12-5-3-10(4-6-12)13-9-20-14(17-13)11-2-1-7-16-8-11/h1-9,18-19H |
Clave InChI |
BRRUQLJIXNIGPZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)




![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)





![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)


